6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused azatricyclo framework. Its structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one core, substituted with a 4-methylbenzenesulfonyl group at position 5, an imino group at position 6, a methyl group at position 11, and a 3-(propan-2-yloxy)propyl chain at position 5.
The compound’s structural determination likely employs crystallographic methods, with tools like the SHELX software suite (e.g., SHELXL for refinement) being instrumental in resolving its conformation and stereoelectronic properties .
Properties
Molecular Formula |
C25H28N4O4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16(2)33-14-6-13-28-22(26)21(34(31,32)19-10-8-17(3)9-11-19)15-20-24(28)27-23-18(4)7-5-12-29(23)25(20)30/h5,7-12,15-16,26H,6,13-14H2,1-4H3 |
InChI Key |
CDEOYFNRCGGQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the tricyclic core, followed by the introduction of the sulfonyl and propyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of 6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Heteroatom Composition
- Target vs. Dithia Analogues : The replacement of two nitrogen atoms (1,7,9-triaza) in the target with sulfur atoms (3,7-dithia) in analogues from increases lipophilicity and alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity compared to nitrogen .
- Fluorosulfonyl vs.
Substituent Effects
- Ether Chain (Propan-2-yloxypropyl) : The 7-substituted ether chain in the target compound likely improves aqueous solubility compared to the dimethyl groups in the fluorinated analogue ().
- Hydroxyphenyl vs. Methoxyphenyl : The hydroxyphenyl substituent in one dithia analogue () may confer higher polarity and pH-dependent solubility compared to the methoxyphenyl variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
